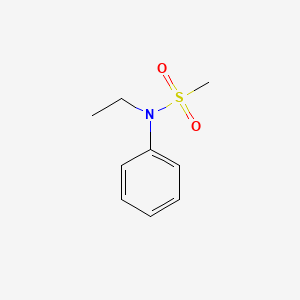
N-ethyl-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : N-ethyl-N-phenylmethanesulfonamide exhibits antibacterial properties, making it a candidate for drug development targeting bacterial infections. Its mechanism involves inhibition of bacterial folic acid synthesis, a common target for sulfonamides.
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is linked to inflammation. Modifications to the sulfonamide group enhance selectivity and efficacy against inflammatory diseases .
-
Biological Research
- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of receptor modulation. The sulfonamide group can form hydrogen bonds with active site residues in enzymes, leading to inhibition of their activity .
- Receptor Modulation : Research indicates that sulfonamides can interact with various receptors, influencing biological pathways and potentially leading to therapeutic effects.
-
Industrial Applications
- Synthesis of Specialty Chemicals : this compound serves as an intermediate in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry .
- Pharmaceutical Development : The compound is utilized in the development of new pharmaceuticals, especially those aimed at treating infections and inflammatory conditions. Its structural modifications can lead to compounds with improved pharmacological profiles .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial | Inhibition of folic acid synthesis |
| 1-(2-Chlorophenyl)-N-ethyl-N-phenylmethanesulfonamide | Anti-inflammatory | COX-2 inhibition |
| N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-phenylmethanesulfonamide | Enzyme inhibitor | Binding to enzyme active sites |
Table 2: Synthesis Methods
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Direct acylation | Acylation of amines followed by sulfonation | 70 - 90 |
| Two-step reduction and acylation | Reduction followed by regioselective acylation | Up to 95 |
Case Studies
-
Case Study on Antimicrobial Activity
A study published in the Journal of Brazilian Chemical Society explored derivatives of this compound for their antimicrobial properties. The synthesized compounds were tested against various bacterial strains, demonstrating significant antibacterial activity compared to standard drugs . -
Case Study on Anti-inflammatory Properties
Research conducted on modified sulfonamides indicated that certain derivatives showed selective inhibition of COX-2 over COX-1, suggesting potential for safer anti-inflammatory medications. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects . -
Case Study on Industrial Applications
An industrial application study focused on the synthesis of specialty chemicals using this compound as an intermediate. The use of continuous flow reactors improved reaction efficiency and product yield significantly, showcasing the compound's utility in large-scale chemical production .
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
N-ethyl-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
Clé InChI |
MFRPSQUJLQLXJD-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)S(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














